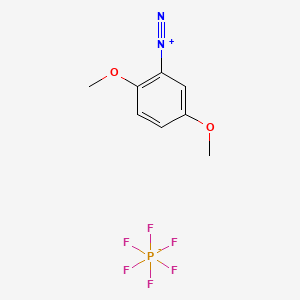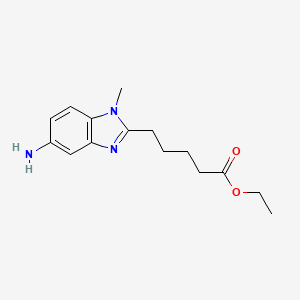
Nudaurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nudaurine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological processes and its potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nudaurine typically involves a series of chemical reactions that require precise conditions. One common method involves the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and advanced techniques to optimize yield and purity. The process often involves multiple steps, including purification and quality control, to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions
Nudaurine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions, including temperature and solvent choice, are optimized to achieve the desired reaction efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a different set of products compared to reduction or substitution reactions.
Aplicaciones Científicas De Investigación
Nudaurine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound plays a role in biological processes and is studied for its potential effects on cellular functions.
Medicine: Research is ongoing to explore its therapeutic potential in treating certain medical conditions.
Industry: It is used in the production of various industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Nudaurine exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Nudaurine can be compared to other compounds with similar structures or functions, such as:
Urea: A compound with similar nitrogen-containing functional groups.
Creatinine: Another nitrogenous compound with biological significance.
Uric Acid: A compound involved in metabolic processes.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique reactions it undergoes. Its distinct properties make it valuable in various applications, from scientific research to industrial production.
Propiedades
Fórmula molecular |
C19H21NO4 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(1R,12R,15S)-16-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),9,13,16-pentaen-15-ol |
InChI |
InChI=1S/C19H21NO4/c1-20-4-3-19-9-18(22-2)15(21)7-13(19)14(20)5-11-6-16-17(8-12(11)19)24-10-23-16/h6-9,14-15,21H,3-5,10H2,1-2H3/t14-,15+,19-/m1/s1 |
Clave InChI |
OGNDWOLQVJVEIF-ZRGWGRIASA-N |
SMILES isomérico |
CN1CC[C@]23C=C([C@H](C=C2[C@H]1CC4=CC5=C(C=C34)OCO5)O)OC |
SMILES canónico |
CN1CCC23C=C(C(C=C2C1CC4=CC5=C(C=C34)OCO5)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)



![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)









